Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)
Description
This compound is a highly acetylated disaccharide derivative comprising two glucose (Glc) units linked via an α(1→4) glycosidic bond. The reducing-end glucose (unit a) is acetylated at positions 2, 3, 4, and 6, while the non-reducing glucose (unit b) is acetylated at positions 2, 3, and 5. The terminal glucose (unit b) is further conjugated to a para-methoxyphenyl (-O-Ph(4-OMe)) group. The extensive acetylation enhances hydrophobicity and stability, while the 4-methoxy substituent on the phenyl ring introduces electronic effects (e.g., resonance donation) that influence molecular interactions and reactivity .
Properties
Molecular Formula |
C33H42O19 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1 |
InChI Key |
CHQFKIZJLSSYAP-RCQOQWBPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” involves multiple steps of protection, glycosylation, and deprotection. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose molecules are linked through an alpha-1,4-glycosidic bond using a glycosyl donor and acceptor under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group with a methoxy substituent is introduced through a substitution reaction.
Deprotection: The acetyl groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride (Ac2O) or benzyl chloride (BnCl) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can yield deacetylated glucose derivatives.
Scientific Research Applications
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of novel materials and bio-based products.
Mechanism of Action
The mechanism by which “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and influence cellular processes. The acetyl and phenyl groups may enhance its stability and binding affinity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Acetylation Patterns
Compounds with fewer acetyl groups, such as Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe) (missing the 4-OAc on unit a), exhibit reduced steric hindrance and increased solubility in polar solvents. For example, the absence of the 4-acetyl group in unit a may allow stronger hydrogen bonding with water, as observed in NMR studies where deacetylation correlates with upfield shifts of hydroxyl proton signals .
Aryl Substituent Variants: 4-OMe vs. 4-Me, 4-NO₂, and 4-Br
The para-methoxyphenyl group in the target compound is critical for its electronic and steric properties. Comparisons with analogs bearing different aryl substituents reveal:
- 4-Me (para-methylphenyl): The methyl group exerts an inductive electron-donating effect, leading to shielding of adjacent protons (e.g., H–C13 and H–C15 in phenyl ring B) in NMR spectra .
- 4-NO₂ (para-nitrophenyl): The nitro group’s strong electron-withdrawing effects cause deshielding of aromatic protons (e.g., downfield shifts of 0.2–0.5 ppm in ¹H NMR) and reduced metabolic stability due to electrophilic reactivity .
- 4-Br (para-bromophenyl) : Bromine’s inductive withdrawal and resonance neutrality result in intermediate electronic effects. In anti-senescence assays, 4-Br derivatives show lower selectivity indices (SI = 2.1) compared to 4-OMe (SI = 4.8), indicating reduced specificity for senescent cells .
Physicochemical Properties
NMR Shifts: The 4-OMe group induces resonance-driven upfield shifts in adjacent protons (e.g., H–C13 and H–C15 at ~7.2 ppm) compared to 4-Me (~7.6 ppm) and 4-NO₂ (~8.1 ppm) derivatives. These shifts correlate with the substituent’s ability to delocalize π-electrons .
Crystallography : The 4-OMe derivative exhibits greater planarity (interplanar angle = 5.3°) between the selenazole and phenyl rings compared to 4-Me (interplanar angle = 12.7°), enhancing crystal packing efficiency .
Data Tables
Table 1: Substituent Effects on ¹H NMR Chemical Shifts (Phenyl Ring Protons)
| Substituent | H–C13 (ppm) | H–C15 (ppm) | Electronic Effect |
|---|---|---|---|
| 4-OMe | 7.2 | 7.3 | Resonance donation |
| 4-Me | 7.6 | 7.7 | Inductive donation |
| 4-NO₂ | 8.1 | 8.2 | Inductive/resonance withdrawal |
| 4-Br | 7.9 | 8.0 | Inductive withdrawal |
Data derived from selenazolyl-hydrazone studies .
Table 2: Selectivity Indices (SI) of Aryl-Substituted Derivatives in Anti-Senescence Assays
| Compound | Substituent (R2) | SI (Senescent vs. Young HAEC) |
|---|---|---|
| 2 | 4-OMe | 4.8 |
| 4 | 4-Br | 3.1 |
| 5 | 4-Me | 1.9 |
| 10 | H | 0.8 |
SI values from chalcone derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
